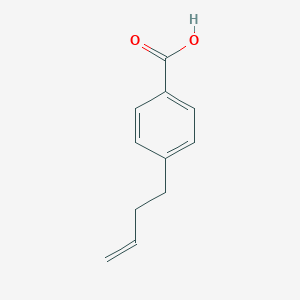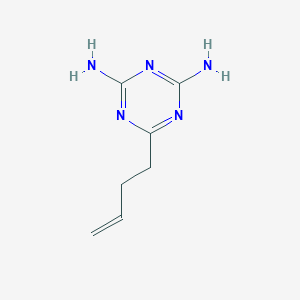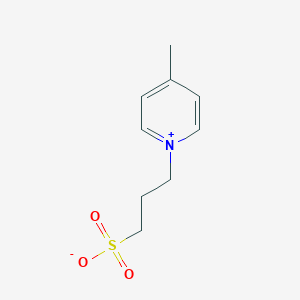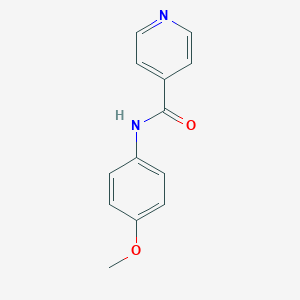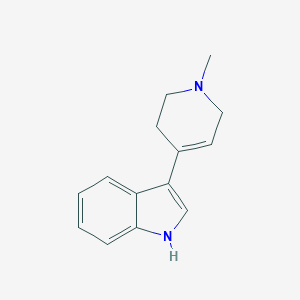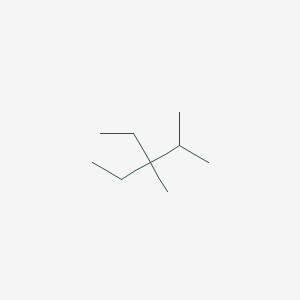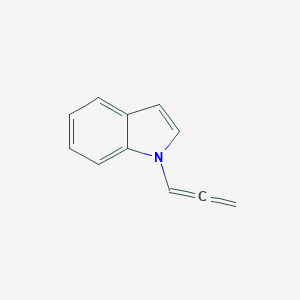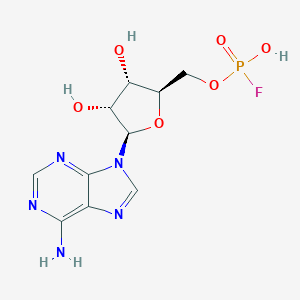
Adenosine monophosphofluoridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine monophosphofluoridate (AMF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. AMF is a derivative of adenosine monophosphate (AMP) and is synthesized using a specific method.
作用机制
Adenosine monophosphofluoridate inhibits adenylate cyclase by binding to the catalytic site of the enzyme. The binding of Adenosine monophosphofluoridate to adenylate cyclase prevents the conversion of ATP to cAMP, leading to a decrease in cAMP levels. The decrease in cAMP levels can result in various physiological effects, including decreased heart rate, decreased blood pressure, and decreased platelet aggregation.
生化和生理效应
Adenosine monophosphofluoridate has several biochemical and physiological effects, including inhibition of platelet aggregation, decreased heart rate, and decreased blood pressure. Adenosine monophosphofluoridate has also been shown to inhibit the release of histamine from mast cells, making it a potential therapeutic agent for the treatment of allergic reactions.
实验室实验的优点和局限性
One of the primary advantages of using Adenosine monophosphofluoridate in lab experiments is its potency as an adenylate cyclase inhibitor. Adenosine monophosphofluoridate is a highly effective inhibitor of adenylate cyclase, making it an essential tool for studying cAMP-dependent signaling pathways. However, Adenosine monophosphofluoridate has some limitations, including its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for the use of Adenosine monophosphofluoridate in scientific research. One potential application is the development of new therapeutic agents for the treatment of allergic reactions. Adenosine monophosphofluoridate's ability to inhibit the release of histamine from mast cells makes it a potential candidate for the development of new anti-allergic drugs. Another potential application is the use of Adenosine monophosphofluoridate in the study of cAMP-dependent signaling pathways in various physiological systems, including the cardiovascular and nervous systems.
Conclusion:
In conclusion, Adenosine monophosphofluoridate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. Adenosine monophosphofluoridate's ability to inhibit adenylate cyclase makes it an essential tool for studying cAMP-dependent signaling pathways. Adenosine monophosphofluoridate has several biochemical and physiological effects, including inhibition of platelet aggregation, decreased heart rate, and decreased blood pressure. While Adenosine monophosphofluoridate has some limitations, its potential applications in scientific research are vast, making it a promising compound for future studies.
合成方法
Adenosine monophosphofluoridate can be synthesized using a method that involves the reaction between AMP and phosphorus oxychloride (POCl3) in the presence of fluoride ion. The reaction results in the substitution of the hydroxyl group of AMP with fluorine, leading to the formation of Adenosine monophosphofluoridate.
科学研究应用
Adenosine monophosphofluoridate has been widely used in scientific research for various applications. One of its primary uses is as a potent inhibitor of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Adenosine monophosphofluoridate's ability to inhibit adenylate cyclase makes it an essential tool for studying cAMP-dependent signaling pathways.
属性
CAS 编号 |
19375-33-8 |
|---|---|
产品名称 |
Adenosine monophosphofluoridate |
分子式 |
C10H13FN5O6P |
分子量 |
349.21 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |
InChI 键 |
PZWOGYWWDIXJIB-KQYNXXCUSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
同义词 |
adenosine monophosphofluoridate AMPF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



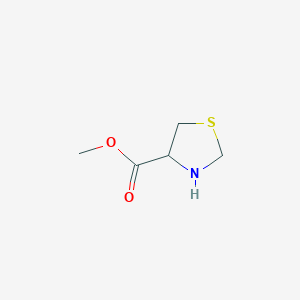
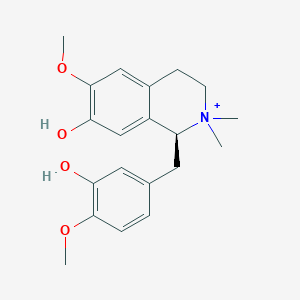
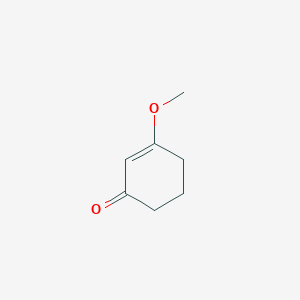
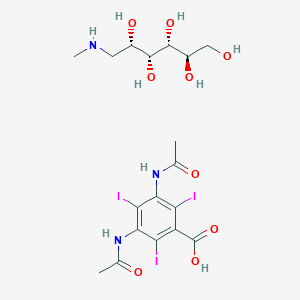
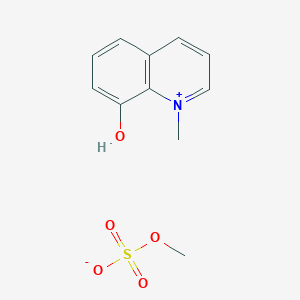
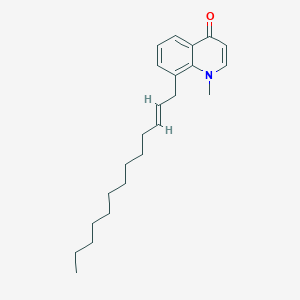
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
